DL-Thyroxine

Vue d'ensemble

Description

DL-Thyroxine, also known as 3,5,3’,5’-tetraiodothyronine, is a synthetic form of the thyroid hormone thyroxine. Thyroxine is one of the two major hormones secreted by the thyroid gland, the other being triiodothyronine. The primary function of thyroxine is to stimulate the consumption of oxygen and thus the metabolism of all cells and tissues in the body .

Applications De Recherche Scientifique

DL-Thyroxine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role in regulating metabolism and cellular processes.

Medicine: Used in the treatment of thyroid disorders such as hypothyroidism.

Industry: Used in the production of diagnostic reagents and radioimmunoassay kits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thyroxine involves the iodination of tyrosine residues in thyroglobulin, followed by coupling of iodotyrosines. The industrial production of synthetic thyroxine typically involves the use of L-thyroxine sodium salt. One method involves the use of a crown ether type chiral stationary phase for the separation of enantiomers . Another method involves the synthesis of thyroxine through the coupling of iodinated tyrosines .

Analyse Des Réactions Chimiques

Types of Reactions

DL-Thyroxine undergoes several types of chemical reactions, including:

Oxidation: Involves the conversion of iodide to iodine.

Reduction: Involves the reduction of iodine to iodide.

Substitution: Involves the substitution of iodine atoms in the thyroxine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, iodide, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the thyroxine molecule .

Major Products Formed

The major products formed from these reactions include triiodothyronine (T3) and reverse triiodothyronine (rT3), which are derived from the deiodination of thyroxine .

Mécanisme D'action

DL-Thyroxine exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding leads to the activation of gene transcription and the production of proteins that regulate metabolism and energy consumption. The molecular targets of thyroxine include various enzymes and proteins involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.

Triiodothyronine (T3): A more active form of thyroid hormone derived from the deiodination of thyroxine.

Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine produced from thyroxine.

Uniqueness

DL-Thyroxine is unique in its ability to be converted into both active (T3) and inactive (rT3) forms, allowing for precise regulation of thyroid hormone levels in the body. This makes it a versatile compound for both therapeutic and research applications .

Activité Biologique

DL-Thyroxine, also known as levothyroxine (LT4), is a synthetic form of the thyroid hormone thyroxine (T4) used primarily in the treatment of hypothyroidism. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of Thyroid Hormones

Thyroid hormones play a crucial role in regulating metabolism, growth, and development. T4 is generally converted to triiodothyronine (T3), the more active form of thyroid hormone, in peripheral tissues. However, recent studies have suggested that T4 itself possesses intrinsic biological activity that can influence various physiological processes.

Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which regulate gene expression. The biological activity of this compound involves:

- Gene Regulation : T4 regulates genes involved in metabolism, cell proliferation, and cholesterol metabolism. Studies using genetically modified mice lacking the ability to convert T4 to T3 demonstrated that T4 can still influence gene expression and promote growth, albeit less effectively than T3 .

- Cardiovascular Effects : T4 treatment has been shown to improve cardiovascular risk factors in patients with subclinical hypothyroidism (SCH). A study reported significant reductions in total cholesterol and low-density lipoprotein levels after 12 weeks of LT4 therapy .

Clinical Studies

- Efficacy in Hypothyroidism : A systematic review highlighted that once-weekly thyroxine treatment significantly improved thyroid-stimulating hormone (TSH) levels in patients resistant to standard doses . The long-term follow-up indicated sustained efficacy without notable adverse effects.

- Cardiovascular Risk Reduction : In a randomized controlled trial involving patients with SCH, LT4 administration led to significant improvements in cardiovascular risk markers, including reduced total cholesterol and improved endothelial function .

- Case-Control Studies : Research has indicated that long-term use of levothyroxine may be associated with a reduced risk of colorectal cancer (CRC), suggesting potential protective effects beyond thyroid hormone replacement .

Comparative Biological Activity

A comparative study assessed the relative activities of L- and this compound. The results indicated that while both forms are effective, L-thyroxine exhibited higher biological activity than its DL counterpart in preventing physiological changes associated with thyroid deficiency in animal models . This suggests that while this compound is effective, L-thyroxine may offer superior therapeutic benefits.

Data Tables

| Parameter | Before Treatment | After 12 Weeks | P-Value |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 231.6 | 220 | <0.001 |

| LDL Cholesterol (mg/dL) | 142.9 | 131.3 | <0.05 |

| Waist-to-Hip Ratio | 0.83 | 0.81 | <0.006 |

| Endothelial Function (%) | 4.2 | 5.9 | <0.001 |

Propriétés

IUPAC Name |

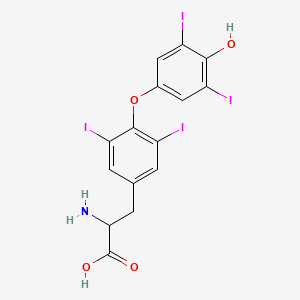

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023662 | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-30-1, 55-03-8, 51-48-9 | |

| Record name | (±)-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eltroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thyroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYROXINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-Thyroxine influence the pituitary gland?

A1: this compound administration in rats, particularly those with hypothyroidism, can normalize the number of acidophil cells in the anterior pituitary gland. [] This suggests a regulatory role of thyroid hormone on pituitary cytology.

Q2: Does this compound affect gonadotropin sensitivity?

A3: Studies on cockerels revealed that mild hyperthyroidism induced by this compound (4 μg/day) decreased the index of precision of the dose-response line for gonadotropins (PMS, FSH, LH). [] This suggests that thyroid hormone levels can influence the sensitivity of the testes to gonadotropins.

Q3: How does this compound impact cholesterol metabolism in the liver?

A4: this compound administration in mice significantly increased the incorporation of acetate into liver cholesterol, suggesting a stimulatory effect on cholesterol biosynthesis. [] This effect appears independent of energy metabolism changes and might involve altering the feedback mechanism regulating cholesterol synthesis. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be readily found in standard chemical databases.

Q5: Are there any studies on the spectroscopic data of this compound and its analogs?

A6: Although the provided abstracts primarily focus on biological effects, one study mentions synthesizing this compound analogs for use as internal standards in HPLC analysis. [] This suggests that spectroscopic data for these compounds likely exists but is not detailed in the abstracts.

Q6: Do the provided research papers offer insights into the material compatibility, stability, catalytic properties, or computational modeling of this compound?

A6: The provided abstracts primarily focus on the biological effects and interactions of this compound in various animal models. They do not delve into its material compatibility, stability under different conditions, catalytic properties, or computational modeling.

Q7: How does the structure of this compound relate to its biological activity?

A8: Research highlights that modifying this compound's structure can significantly alter its activity. For instance, the O-methyl ether of this compound exhibits different effects on amphibian metamorphosis and human metabolism compared to this compound itself. [] This emphasizes the importance of specific structural features for this compound's biological actions.

Q8: What information is available on the stability and formulation of this compound, SHE regulations surrounding its use, and its pharmacokinetic and pharmacodynamic properties?

A8: The research papers provided emphasize the biological impact of this compound in various experimental settings. They don't provide detailed information on its stability and formulation, specific SHE regulations, or comprehensive PK/PD profiles.

Q9: How effective is this compound in treating hypothyroidism in animal models?

A10: Studies show that administering this compound to hypothyroid rats reverses several metabolic changes. For example, it represses amino acid catabolism in fasting hypothyroid rats while accelerating protein breakdown. [] This suggests that this compound can effectively counteract some consequences of hypothyroidism.

Q10: Are there any studies on the use of this compound in tadpole metamorphosis?

A11: Researchers have used this compound to induce metamorphosis in axolotls, observing tissue changes in gills, tail, skin, and eyelids. [] This model provides insights into the effects of thyroid hormone on development and differentiation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.